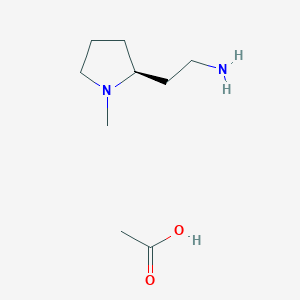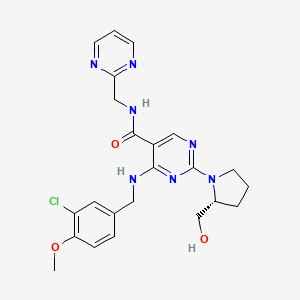![molecular formula C20H18BrNO4 B1447232 Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate CAS No. 1248546-11-3](/img/structure/B1447232.png)
Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate
描述
Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate (E6B1MP4OQC) is a synthetic compound that has been studied for its potential applications in scientific research and laboratory experiments. This compound has a unique structure that makes it an attractive option for a variety of applications, as it has properties that make it suitable for a wide range of purposes.
作用机制
The mechanism of action of Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate is not yet fully understood. However, it is believed that this compound may act as an antagonist of the 5-HT2A serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. Additionally, it has been suggested that this compound may act as an agonist of the cannabinoid receptor CB1, which is involved in the regulation of appetite, mood, and pain.
生化和生理效应
Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate has been found to have anti-inflammatory and anti-cancer properties, and has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. Additionally, it has been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension, and for its potential use in the treatment of diabetes.
实验室实验的优点和局限性
The use of Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate in laboratory experiments has several advantages. This compound is relatively easy to synthesize, and its unique structure makes it suitable for a wide range of applications. Additionally, it is relatively stable, and can be stored at room temperature for extended periods of time. However, there are some limitations to the use of this compound in laboratory experiments. It is relatively expensive, and its effects can vary depending on the concentration used. Additionally, it is not as widely available as other compounds, and may be difficult to obtain in some areas.
未来方向
The potential future directions for the use of Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate are numerous. This compound has been studied for its potential use in the treatment of a variety of diseases and disorders, and its unique structure makes it suitable for a wide range of applications. Additionally, further research is needed to understand the mechanism of action of this compound, and to determine its efficacy in the treatment of various conditions. Additionally, further research is needed to explore the potential side effects of this compound, and to determine its safety for use in humans. Finally, further research is needed to explore the potential synergistic effects of this compound when used in combination with other compounds.
科学研究应用
Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate has been studied for its potential applications in scientific research and laboratory experiments. This compound has been found to have anti-inflammatory and anti-cancer properties, and has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. Additionally, it has been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension, and for its potential use in the treatment of diabetes.
属性
IUPAC Name |
ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4/c1-3-26-20(24)17-12-22(11-13-4-7-15(25-2)8-5-13)18-9-6-14(21)10-16(18)19(17)23/h4-10,12H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQNMWRHFDSXBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=C(C=C2)Br)CC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

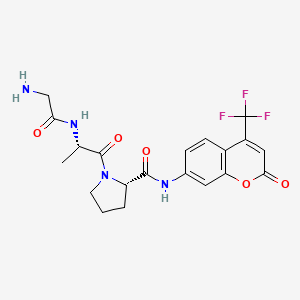
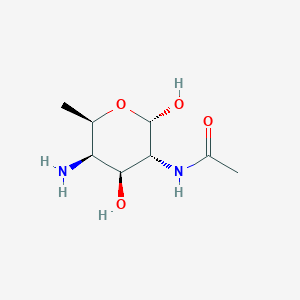
![exo-tert-Butyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1447152.png)
![6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1447153.png)
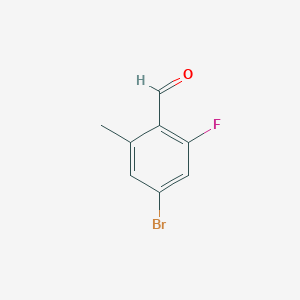
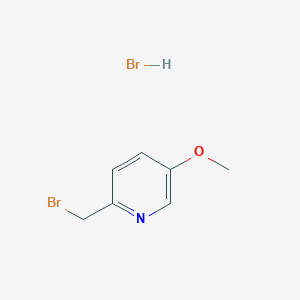
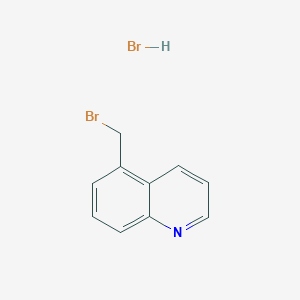
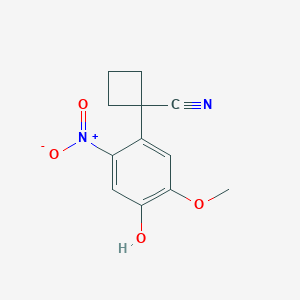
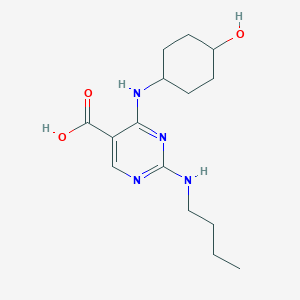
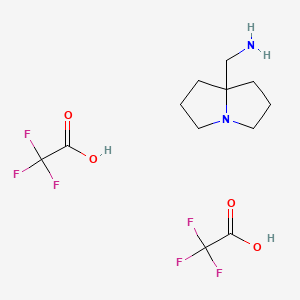
![[1-(Piperidin-3-yl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B1447161.png)

